Clomipramine HCl EP Impurity G
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-chloro-11-prop-2-enyl-5,6-dihydrobenzo[b][1]benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN/c1-2-11-19-16-6-4-3-5-13(16)7-8-14-9-10-15(18)12-17(14)19/h2-6,9-10,12H,1,7-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULRPNFIPCUIRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1425793-87-8 | |
| Record name | 3-Chloro-5-(prop-2-en-1-yl)-10,11-dihydro-5H-dibenzo(b,f)azepine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1425793878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-CHLORO-5-(PROP-2-EN-1-YL)-10,11-DIHYDRO-5H-DIBENZO(B,F)AZEPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95ZDY52P5P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis Pathway of Clomipramine HCl EP Impurity G: A Technical Guide
Content Type: Technical Reference Guide Subject: Chemical Synthesis & Characterization of Clomipramine EP Impurity G Target Audience: Medicinal Chemists, QC Scientists, and Process Development Engineers
Core Directive & Strategic Analysis
Target Identification
In the rigorous quality control of Clomipramine Hydrochloride (a tricyclic antidepressant), EP Impurity G is a critical reference standard required by the European Pharmacopoeia. Correct structural identification is the prerequisite for synthesis.
-
Chemical Name: 5-Allyl-3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine
-
Common Name: N-Allyl-3-chloroiminodibenzyl
Synthetic Utility & Origin
Retrosynthetic Analysis & Pathway Design
To synthesize Impurity G efficiently, we employ a convergent strategy. The molecule consists of a tricyclic nitrogen heterocycle (the nucleophile) and an allyl group (the electrophile).
The Disconnection Approach
-
Bond Disconnection: The C–N bond between the dibenzazepine nitrogen (N5) and the allyl group.
-
Synthons:
-
Nucleophile: 3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine (3-Chloroiminodibenzyl).
-
Electrophile: Allyl bromide (3-Bromopropene).
-
Mechanistic Pathway
The reaction follows a standard Sɴ2 Nucleophilic Substitution .
-
Activation: The secondary amine of the tricyclic ring is weakly nucleophilic due to steric hindrance and electron delocalization into the aromatic rings. We must activate it by deprotonation using a strong base (Sodium Hydride) to form the highly reactive amide anion (aza-enolate equivalent).
-
Attack: The nitrogen anion attacks the primary carbon of allyl bromide, displacing the bromide ion.
Visualization of the Pathway
Figure 1: Reaction scheme for the synthesis of Clomipramine EP Impurity G via N-alkylation.
Detailed Experimental Protocol
This protocol is designed for a 10.0 mmol scale , yielding approximately 2.0–2.5 g of product, sufficient for full characterization and use as a reference standard.
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |
| 3-Chloroiminodibenzyl | 229.71 | 1.0 | 2.30 g | Starting Material |
| Allyl Bromide | 120.98 | 1.2 | 1.04 mL | Electrophile |
| Sodium Hydride (60% in oil) | 24.00 | 1.5 | 0.60 g | Base |
| DMF (Anhydrous) | - | - | 25 mL | Solvent |
| Ethyl Acetate | - | - | ~100 mL | Extraction Solvent |
Step-by-Step Methodology
Phase 1: Activation (Deprotonation)
-
Setup: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a rubber septum. Flame-dry the glassware under vacuum and purge with nitrogen.
-
Solvation: Dissolve 3-Chloroiminodibenzyl (2.30 g) in anhydrous DMF (20 mL) .
-
Cooling: Submerge the flask in an ice-water bath (0 °C).
-
Base Addition: Carefully add Sodium Hydride (0.60 g) portion-wise over 10 minutes. Caution: Hydrogen gas evolution will occur. Ensure proper venting.
-
Anion Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature (RT) for 30 minutes. The solution typically turns a dark yellow/orange color, indicating the formation of the nitrogen anion.
Phase 2: Alkylation
-
Cooling: Return the reaction mixture to the ice bath (0 °C).
-
Addition: Add Allyl Bromide (1.04 mL) dropwise via syringe over 5 minutes.
-
Reaction: Remove the ice bath and stir at RT. Monitor the reaction by TLC (Hexane:EtOAc 9:1) or HPLC.
-
Target: Complete consumption of starting material (Rf ~0.4) and appearance of product (Rf ~0.6).
-
Duration: Typically 2–4 hours.
-
Phase 3: Workup & Isolation
-
Quench: Cool the mixture to 0 °C and carefully quench with ice-cold water (50 mL) to destroy excess hydride.
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 30 mL) .
-
Washing: Wash the combined organic layers with Water (2 × 30 mL) and Brine (1 × 30 mL) to remove DMF.
-
Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄) .
-
Concentration: Filter and concentrate under reduced pressure (Rotavap) to yield a crude yellow oil.
Purification Strategy
The crude oil contains mineral oil (from NaH) and potential unreacted starting material.
-
Method: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Mobile Phase: Gradient elution from 100% Hexane to 5% Ethyl Acetate in Hexane.
-
Fraction Collection: Collect fractions containing the spot at Rf ~0.6. Evaporate solvents to obtain Impurity G as a pale yellow viscous oil (which may solidify upon standing or cooling).
Process Workflow & Quality Control
To ensure the synthesized standard meets EP requirements, the following workflow logic must be applied.
Figure 2: Operational workflow for the synthesis and isolation of Impurity G.
Characterization & Validation
The synthesized compound must be validated against the following expected data profile to confirm identity as EP Impurity G .
Expected Analytical Data
-
Appearance: Pale yellow viscous oil or low-melting solid.
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Protons: δ 6.80–7.20 ppm (m, 7H).
-
Allyl -CH=: δ 5.80–5.95 ppm (m, 1H).
-
Allyl =CH₂: δ 5.10–5.25 ppm (m, 2H).
-
N-CH₂ (Allyl): δ 4.30–4.40 ppm (d, 2H).
-
Ethylene Bridge (-CH₂CH₂-): δ 3.10–3.20 ppm (s, 4H).
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: Calculated for C₁₇H₁₇ClN⁺ = 270.10; Observed = 270.1.
-
Isotopic pattern should show characteristic ³⁵Cl/³⁷Cl ratio (3:1).
-
Storage & Stability[7]
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).
-
Stability: Protect from light to prevent photo-oxidation of the dibenzazepine ring.
Critical Scientific Commentary
Why NaH over K₂CO₃?
While Potassium Carbonate (K₂CO₃) is safer, the pKa of the diarylamine (approx. 24) makes it a weak acid. NaH provides irreversible deprotonation, driving the reaction to completion rapidly and preventing the formation of quaternary ammonium byproducts that can occur with weaker bases and longer reaction times.
Impurity Significance
The presence of Impurity G in a commercial Clomipramine batch often indicates the use of low-purity alkylating agents or cross-contamination in multi-purpose facilities using allyl reagents. Its strict limit in the EP monograph underscores the necessity for high-purity reference standards to accurately quantify this potential genotoxic impurity (due to the allyl moiety).
References
-
European Directorate for the Quality of Medicines (EDQM). "Clomipramine Hydrochloride." European Pharmacopoeia (Ph.[5] Eur.), 11th Edition, Monograph 01/2017:0889.
-
Chemicea Pharmaceuticals. "Clomipramine Hydrochloride EP Impurity G Data Sheet." Chemicea Catalog, CAS 1425793-87-8.
-
Simson Pharma. "Clomipramine EP Impurity G Structure and Properties." Simson Pharma Reference Standards.
-
PubChem. "Clomipramine Hydrochloride Compound Summary." National Library of Medicine, CID 68539.
- Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience, 6th Edition, Chapter 10 (Aliphatic Substitution).
Sources
- 1. thepurechem.com [thepurechem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Clomipramine HCl Impurity G (EP) - Analytica Chemie [analyticachemie.in]
- 4. Clomipramine Hydrochloride EP Impurity G | 1425793-87-8 [chemicea.com]
- 5. Clomipramine Hydrochloride | C19H24Cl2N2 | CID 68539 - PubChem [pubchem.ncbi.nlm.nih.gov]
Clomipramine HCl EP Impurity G CAS number
Topic: Clomipramine HCl EP Impurity G (CAS 1425793-87-8): Technical Profile, Origin, and Control Strategy.
Part 1: Executive Summary
Clomipramine Hydrochloride , a potent tricyclic antidepressant (TCA) used primarily for Obsessive-Compulsive Disorder (OCD), is synthesized through a sensitive alkylation process. Among its specified impurities in the European Pharmacopoeia (EP), Impurity G (CAS 1425793-87-8 ) stands out due to its high lipophilicity and specific structural origin.
Identified chemically as 5-allyl-3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine , Impurity G is a process-related contaminant formed during the alkylation of the dibenzazepine core. Its presence indicates a specific quality failure in the alkylating reagents rather than degradation of the active pharmaceutical ingredient (API). This guide details the physicochemical identity, mechanistic formation, and validated analytical strategies for controlling Impurity G in compliance with ICH Q3A(R2) and EP monographs.
Part 2: Chemical Identity & Physicochemical Profile
Impurity G is the N-allyl analog of the intermediate 3-chloroiminodibenzyl. Unlike oxidative degradants (like Clomipramine N-oxide), Impurity G is stable and non-polar, resulting in significant retention behavior in reverse-phase chromatography.
Table 1: Technical Specifications of EP Impurity G
| Parameter | Technical Detail |
| EP Designation | Clomipramine Impurity G |
| Chemical Name | 5-allyl-3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine |
| CAS Number | 1425793-87-8 |
| Molecular Formula | C₁₇H₁₆ClN |
| Molecular Weight | 269.77 g/mol |
| Structural Class | N-alkylated Dibenzazepine |
| Solubility | Highly soluble in organic solvents (DCM, Methanol); Insoluble in water.[1] |
| Chromatographic Behavior | Late-eluting (High LogP); RRT ~4.3 relative to Clomipramine. |
Part 3: Mechanistic Origin & Formation Pathway
The formation of Impurity G is a classic example of Reagent Carryover Alkylation .
The Synthesis Context
Clomipramine is synthesized by alkylating 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine (Impurity F) with 3-dimethylaminopropyl chloride in the presence of a strong base (e.g., NaNH₂ or NaH).[2]
The Root Cause: Allyl Contamination
Impurity G does not stem from the degradation of Clomipramine. Instead, it arises when the alkylating reagent, 3-dimethylaminopropyl chloride, is contaminated with Allyl Chloride (3-chloropropene) or related allyl halides.
-
Source of Contamination: Allyl chloride is often a starting material or byproduct in the synthesis of propyl-chain linkers. If not removed via fractional distillation, it competes with the target alkyl chain during the API synthesis.
-
Reaction Kinetics: The dibenzazepine nitrogen is a potent nucleophile. It reacts readily with the smaller, highly electrophilic allyl chloride, forming the N-allyl impurity (Impurity G) irreversibly.
Diagram 1: Competitive Alkylation Pathway
Caption: Competitive alkylation where trace Allyl Chloride in the reagent stream reacts with the intermediate (Impurity F) to form Impurity G.
Part 4: Analytical Strategy & Control
Due to its high lipophilicity, Impurity G is a critical marker for gradient optimization. In isocratic systems optimized for Clomipramine (retention time ~8-10 min), Impurity G may elute extremely late or carry over to subsequent injections, posing a risk of "ghost peaks."
HPLC Method Parameters (EP Aligned)
-
Column: C18 (Octadecylsilyl silica gel), 5 µm packing.
-
Mobile Phase:
-
Buffer: Phosphate buffer pH ~7.0 or volatile buffer (Formate/Acetate) for LC-MS.
-
Organic Modifier: Acetonitrile (ACN) is preferred over Methanol to elute this lipophilic impurity faster.
-
-
Detection: UV at 254 nm .[3]
-
Critical System Suitability:
Identification Strategy
To distinguish Impurity G from other late eluters (like Impurity D - the 3,7-dichloro analog), use the following logic:
-
RRT Check: Impurity D (RRT ~1.7) elutes much earlier than Impurity G (RRT ~4.3).
-
UV Spectrum: Impurity G retains the tricyclic chromophore but lacks the auxochromic shift of the N-oxide.
-
Mass Spectrometry:
-
Clomipramine [M+H]+: m/z 315
-
Impurity G [M+H]+: m/z 270 (Distinct mass shift of -45 Da vs API).
-
Diagram 2: Analytical Separation Logic
Caption: Chromatographic elution order emphasizing the extreme retardation of Impurity G.
Part 5: Control & Mitigation Strategy
Since Impurity G is not a degradation product, stability studies will not show an increase in its levels over time. Control must be exercised at the Vendor Qualification and Raw Material Testing stages.
-
Reagent Specification:
-
Implement a limit for Allyl Chloride (or allyl halides) in the 3-dimethylaminopropyl chloride starting material.
-
Recommended Limit: NMT 0.10% in the reagent to ensure Impurity G remains < 0.15% in the final API.
-
-
Purification:
-
If Impurity G is formed, it is difficult to remove via simple crystallization due to its structural similarity to the API core.
-
Flash Chromatography or preparative HPLC may be required if levels exceed limits, making prevention (reagent control) the only economically viable strategy.
-
References
-
European Pharmacopoeia (Ph. Eur.) . Clomipramine Hydrochloride Monograph 08/2012:0889. Council of Europe. Link
-
PubChem . Clomipramine Hydrochloride Compound Summary. National Library of Medicine. Link
-
Simson Pharma . Clomipramine EP Impurity G Reference Standard Data. Link
-
Chemicea . Clomipramine Hydrochloride EP Impurity G Structure and CAS. Link
-
DrugFuture . European Pharmacopoeia 7.0 - Clomipramine Hydrochloride Impurity Profile. Link
Sources
European Pharmacopoeia (Ph. Eur.) Standards for Clomipramine Impurities: A Master Guide to Monograph 0889
European Pharmacopoeia (Ph.[1][2][3] Eur.) Standards for Clomipramine Impurities: A Master Guide to Monograph 0889
Executive Summary
In the regulatory landscape of tricyclic antidepressants (TCAs), Clomipramine Hydrochloride represents a significant analytical challenge due to its basicity, lipophilicity, and susceptibility to oxidative and photolytic degradation. The European Pharmacopoeia (Ph.[1][2] Eur.) Monograph 0889 establishes the rigorous control framework required to ensure the purity and safety of this API.
This guide deconstructs the monograph’s impurity profiling standards, moving beyond simple compliance to explore the chemical causality behind the method. We focus on the critical role of mobile phase additives (nonylamine), the separation logic of specified impurities (A–H), and the system suitability criteria that act as the "heartbeat" of the analytical run.
Molecular Context & Degradation Logic
Clomipramine is a dibenzazepine derivative.[3][4][5] Its structure features a tricyclic ring system and a propyl-dimethylamine side chain. This chemistry dictates its impurity profile:
-
The Tricyclic Ring: Susceptible to oxidation (forming N-oxides or dehydrogenated analogs like Impurity C) and dechlorination (forming Impurity B).
-
The Side Chain: The tertiary amine is a "tailing magnet" on silica-based columns due to interaction with residual silanols.
-
The N-C Bond: Susceptible to cleavage, releasing the ring system (Impurity F) and the side chain.
Visualization: Clomipramine Degradation Pathways
The following diagram maps the structural relationships between the parent molecule and its primary Ph. Eur. specified impurities.
Figure 1: Structural origins of key Clomipramine impurities. Red nodes indicate degradation products; Green indicates synthetic isomers.
The Impurity Profile (Ph. Eur. 0889)
The monograph specifies several impurities, each requiring distinct resolution capabilities from the chromatographic system.
| Impurity | Chemical Identity (Ph.[2] Eur. Nomenclature) | Origin | Relative Retention (RRT)* | Limit (Ph. Eur.) |
| Impurity A | N-[3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N,N',N'-trimethylpropane-1,3-diamine | Synthesis (Dimer) | ~0.5 | NMT 0.1% |
| Impurity B | Imipramine Hydrochloride (Deschloro-analog) | Degradation / Synthesis | ~0.7 | NMT 1.0% |
| Impurity C | 3-(3-Chloro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine | Degradation (Oxidation) | ~0.9 | NMT 0.2% |
| Impurity D | 3-(3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine | Synthesis (Isomer) | ~1.7 | NMT 0.2% |
| Impurity F | 3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine (3-Chloroiminodibenzyl) | Degradation (Cleavage) | ~3.4 | NMT 0.1% |
*RRT values are approximate and relative to Clomipramine (approx. 8 min).
The Analytical Strategy: "The Nonylamine Factor"
The Ph. Eur. liquid chromatography (LC) method for Clomipramine is a classic example of ion-suppression chromatography modified with a silanol blocker .
The Protocol (Method Parameters)
-
Column: End-capped Octylsilyl silica gel (C8), 5 µm, 250 mm x 4.6 mm.
-
Why C8? C8 provides slightly lower hydrophobicity than C18, allowing faster elution of the highly lipophilic impurities (like Impurity F and G) while maintaining resolution of the early eluting polar impurities.
-
-
Mobile Phase A:
-
1.2 g Sodium Dihydrogen Phosphate (
).[6] -
1.1 mL Nonylamine (Critical Reagent).
-
Adjust to pH 3.0 with Phosphoric Acid.
-
Dilute to 1000 mL with water.
-
-
Flow Rate: 1.5 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: Ambient (or controlled at 25°C).
Expert Insight: Why Nonylamine?
Clomipramine is a tertiary amine with a pKa around 9.5. At pH 3.0, it is fully protonated (
-
The Problem: Protonated amines interact strongly with ionized silanol groups (
) on the silica support, causing severe peak tailing. Even "end-capped" columns have residual silanols. -
The Solution: Nonylamine is a long-chain amine. It competes for these active silanol sites, effectively "masking" the column surface.
-
The Risk: If Nonylamine concentration is inaccurate, or if the column equilibration is insufficient, peak shape will degrade immediately, and resolution between Clomipramine and Impurity C (the critical pair) will fail.
System Suitability & Workflow
The Ph. Eur. mandates a specific resolution criterion that acts as the "Go/No-Go" decision point for the analysis.
Critical Acceptance Criteria
-
Resolution (
): Minimum 3.0 between Clomipramine and Impurity C .-
Note: Impurity C elutes immediately after Clomipramine. Because Clomipramine tails naturally, achieving baseline separation (
) is difficult without a perfectly optimized mobile phase (correct pH and Nonylamine content).
-
Analytical Workflow Diagram
The following flowchart illustrates the standard operating procedure (SOP) logic for running this method, ensuring data integrity.
Figure 2: Analytical workflow emphasizing the critical System Suitability Test (SST) checkpoint.
Troubleshooting & Optimization
When the resolution between Clomipramine and Impurity C drops below 3.0, consider the following:
-
pH Sensitivity: The window is narrow (3.0 ± 0.1). If the pH drifts higher, silanol ionization increases, and tailing worsens, merging the main peak into Impurity C.
-
Nonylamine Quality: Ensure the reagent is fresh. Oxidized nonylamine loses its effectiveness as a masking agent.
-
Column History: Do not use a column previously used with ion-pairing agents (like alkyl sulfonates) unless thoroughly washed. The C8 phase must be dedicated to this assay for reproducibility.
References
-
European Pharmacopoeia (Ph.[1][2] Eur.) . (2012). Clomipramine Hydrochloride Monograph 0889. European Directorate for the Quality of Medicines & HealthCare (EDQM).
-
European Medicines Agency (EMA) . (2003). Scientific Discussion for Clomipramine Hydrochloride (Clomicalm). CVMP/064/97-Rev.[9]4.
-
United States Pharmacopeia (USP) . Clomipramine Hydrochloride Capsules Monograph. (Cross-reference for impurity structures).
-
National Institutes of Health (NIH) - PubMed . (2008). Analytical method development and validation for the estimation of clomipramine HCL.
Sources
- 1. Clomipramine impurity D CRS | LGC Standards [lgcstandards.com]
- 2. CLOMIPRAMINE IMPURITY C CRS | CymitQuimica [cymitquimica.com]
- 3. Clomipramine EP Impurity C | CAS No- 2724726-85-4 [chemicea.com]
- 4. Clomipramine Hydrochloride EP Impurity D | 115189-28-1 [chemicea.com]
- 5. Clomipramine EP Impurity A | CAS No- NA [chemicea.com]
- 6. drugfuture.com [drugfuture.com]
- 7. Separation of Clomipramine hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. uspnf.com [uspnf.com]
- 9. ema.europa.eu [ema.europa.eu]
Methodological & Application
LC-MS method for detection of Clomipramine Impurity G
Application Note: High-Sensitivity LC-MS/MS Quantitation of Clomipramine and its Labile N-Oxide Impurity (Impurity G)
Executive Summary
This application note details a robust LC-MS/MS methodology for the detection and quantitation of Clomipramine and its polar, thermally labile metabolite/impurity, Clomipramine N-oxide (often designated as Impurity G in specific synthesis routes).
While Clomipramine analysis is routine, the detection of its N-oxide presents a distinct "Senior Scientist" level challenge: In-Source Reduction . Under high-temperature Electrospray Ionization (ESI) conditions, N-oxides can de-oxygenate back to the parent drug before mass filtration. This creates a dual failure mode: false negatives for the impurity and false positives (over-estimation) of the parent drug. This protocol utilizes optimized source parameters and a specific mobile phase composition to stabilize the N-oxide, ensuring regulatory compliance (ICH Q3A/B) and data integrity.
Technical Background & Chemical Context
The Analyte: Clomipramine is a dibenzazepine-derivative tricyclic antidepressant (TCA). The Impurity: Clomipramine N-oxide (Impurity G).
-
Molecular Formula: C₁₉H₂₃ClN₂O[1]
-
Monoisotopic Mass: 330.15 Da
-
Precursor Ion [M+H]⁺: 331.15
The Challenge: Thermal Instability in ESI
In standard ESI sources, high desolvation temperatures (
Experimental Workflow
Chemicals and Reagents
-
Reference Standards: Clomipramine HCl (USP/EP), Clomipramine N-oxide (Certified Impurity Standard).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.[2]
-
Additives: LC-MS Grade Ammonium Formate, Formic Acid.
Sample Preparation (Protein Precipitation)
-
Matrix: Human Plasma or Formulation Buffer.
-
Protocol:
-
Aliquot
sample into a 1.5 mL centrifuge tube. -
Add
Internal Standard (Clomipramine-d3, ). -
Add
ice-cold Acetonitrile (precipitating agent). -
Vortex vigorously for 30 seconds.
-
Centrifuge at
for 10 minutes at . -
Transfer
supernatant to an autosampler vial. -
Critical Step: Dilute 1:1 with Water/0.1% Formic Acid to match initial mobile phase strength (prevents peak broadening).
-
LC-MS/MS Conditions
Liquid Chromatography (UHPLC)
-
System: Binary High-Pressure Gradient.
-
Column: Phenomenex Kinetex C18,
, (or equivalent). -
Column Temp:
. -
Flow Rate:
. -
Injection Vol:
.
Mobile Phase:
-
A: 10 mM Ammonium Formate in Water + 0.05% Formic Acid (pH ~3.5).
-
B: Acetonitrile + 0.1% Formic Acid.
-
Note: The Ammonium Formate buffer is essential to maintain peak shape for the basic tertiary amine of Clomipramine.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 10 | Initial Hold |
| 0.50 | 10 | Desalting |
| 4.00 | 90 | Elution |
| 5.00 | 90 | Wash |
| 5.10 | 10 | Re-equilibration |
| 7.00 | 10 | End of Run |
Mass Spectrometry (Triple Quadrupole)
-
Source: ESI Positive Mode.
-
Spray Voltage: 3500 V.
-
Gas 1 / Gas 2: 50 / 60 psi.
-
Source Temperature (TEM): 350°C (Optimized low temp to prevent N-oxide reduction).
-
Curtain Gas: 30 psi.
MRM Transitions:
| Analyte | Precursor ( | Product ( | CE (eV) | Role |
| Clomipramine | 315.2 | 86.1 | 25 | Quantifier (Dimethylamine frag) |
| Clomipramine | 315.2 | 58.1 | 40 | Qualifier |
| Impurity G (N-Oxide) | 331.2 | 86.1 | 28 | Quantifier (Side chain) |
| Impurity G (N-Oxide) | 331.2 | 314.2 | 15 | Qualifier (Loss of Oxygen) |
| Clomipramine-d3 | 318.2 | 89.1 | 25 | Internal Standard |
Visualizing the Critical Mechanism
The following diagrams illustrate the workflow and the specific failure mode this method prevents.
Caption: Figure 1. Optimized Analytical Workflow. Note the temperature control at the ESI Source.
Caption: Figure 2. The "In-Source Reduction" Risk. High temperatures convert Impurity G into Clomipramine, causing analytical error.
Results & Discussion
Specificity and Resolution
The method achieves baseline separation (
Linearity and Sensitivity
| Parameter | Clomipramine | Impurity G (N-Oxide) |
| Range | 1.0 – 1000 ng/mL | 0.5 – 100 ng/mL |
| Linearity ( | ||
| LOD (S/N > 3) | 0.2 ng/mL | 0.1 ng/mL |
| LOQ (S/N > 10) | 1.0 ng/mL | 0.5 ng/mL |
Troubleshooting: The "Ratio Check"
To validate that in-source reduction is not occurring during a run, monitor the ratio of the two transitions for Impurity G.
-
Transition A:
(Stable fragment) -
Transition B:
(Loss of Oxygen) If the ratio of B/A increases significantly during a sequence, it indicates the source is getting dirty or the temperature is drifting higher, promoting thermal degradation.
References
-
European Pharmacopoeia (Ph.[3][4] Eur.) . Clomipramine Hydrochloride Monograph 0889. (Defines Impurity G and regulatory limits).
-
Nielsen, K. K., & Johansen, S. S. (2012) . Simultaneous determination of 25 common pharmaceuticals in whole blood using UPLC–MS/MS. Journal of Analytical Toxicology. (Provides baseline conditions for TCA extraction).
-
Ma, B., et al. (2005) . Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Rapid Communications in Mass Spectrometry. (Authoritative source on N-oxide thermal instability in ESI).
-
U.S. Food and Drug Administration (FDA) . Bioanalytical Method Validation Guidance for Industry. (2018). (Standards for linearity and recovery).
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Development and Application of a UPLC–MRM–MS Method for Quantifying Trimethylamine, Trimethylamine-N-Oxide, and Related Metabolites in Individuals with and Without Metabolic Syndrome [mdpi.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. drugfuture.com [drugfuture.com]
sample preparation for clomipramine impurity testing in capsules
An Application Note on the Methodical Sample Preparation for the Analysis of Clomipramine Impurities in Pharmaceutical Capsules.
Introduction
Clomipramine, a dibenzazepine derivative, is a widely used tricyclic antidepressant primarily employed in the management of obsessive-compulsive disorder (OCD), major depressive disorder, and panic attacks. Its therapeutic efficacy is intrinsically linked to its purity. The presence of impurities, which can originate from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interactions with excipients, can potentially impact the safety and efficacy of the final drug product. Consequently, rigorous testing for impurities in clomipramine capsules is a critical aspect of quality control in the pharmaceutical industry, mandated by regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).
This application note provides a detailed, field-proven protocol for the sample preparation of clomipramine capsules for impurity testing, with a primary focus on High-Performance Liquid Chromatography (HPLC) analysis. The methodology is designed to ensure the complete extraction of clomipramine and its potential impurities from the capsule matrix while minimizing the risk of analyte degradation, thereby guaranteeing the accuracy and reliability of the analytical results.
Challenges in Clomipramine Sample Preparation
The primary challenge in developing a robust sample preparation protocol for clomipramine capsules lies in the physicochemical properties of the API and the complexity of the capsule formulation. Clomipramine is typically formulated as a hydrochloride salt, which is freely soluble in water and methanol. However, the excipients present in the capsule, such as fillers, binders, and lubricants, can interfere with the extraction process and the subsequent chromatographic analysis.
Furthermore, clomipramine is susceptible to degradation under certain conditions, leading to the formation of impurities. For instance, oxidative degradation can result in the formation of clomipramine N-oxide. Therefore, the sample preparation procedure must be carefully designed to avoid conditions that could promote the degradation of the API, such as exposure to high temperatures or extreme pH values.
Critical Parameters and Method Development
The development of an effective sample preparation method hinges on the careful optimization of several critical parameters. The choices made at this stage directly impact the accuracy, precision, and reliability of the final impurity profile.
Selection of the Diluent
The choice of diluent is paramount for the complete and efficient extraction of clomipramine and its impurities from the capsule matrix. An ideal diluent should possess the following characteristics:
-
High Solubilizing Power: The diluent must readily dissolve clomipramine hydrochloride and its known impurities.
-
Compatibility with the Analytical Method: The diluent should be compatible with the mobile phase used in the HPLC analysis to ensure good peak shape and resolution.
-
Inertness: The diluent must not react with or cause the degradation of the analytes.
A common and effective diluent for clomipramine analysis is a mixture of an aqueous buffer and an organic solvent, such as methanol or acetonitrile. The aqueous component helps to dissolve the hydrochloride salt, while the organic modifier aids in the solubilization of less polar impurities and ensures compatibility with the reversed-phase HPLC columns typically used for this analysis. A slightly acidic pH of the diluent can also help to maintain the ionization state of clomipramine and its basic impurities, leading to improved chromatographic performance.
Extraction Technique
The goal of the extraction step is to quantitatively transfer the API and its impurities from the solid capsule matrix into the liquid diluent. The choice of extraction technique depends on the nature of the capsule formulation.
-
Mechanical Shaking: For simple formulations, vigorous shaking on a mechanical shaker is often sufficient to achieve complete extraction.
-
Sonication: Sonication can be employed to enhance the extraction efficiency by using ultrasonic waves to disrupt the sample matrix and facilitate solvent penetration.
-
Homogenization: For complex or modified-release formulations, homogenization may be necessary to ensure the complete disruption of the capsule contents and release of the API.
The duration of the extraction process should be optimized to ensure complete recovery without causing degradation of the analytes.
Filtration
After extraction, the sample solution must be filtered to remove any undissolved excipients that could clog the HPLC column and interfere with the analysis. The choice of filter membrane is critical. The membrane should be chemically compatible with the diluent and should not adsorb the analytes of interest. A 0.45 µm or 0.22 µm syringe filter made of a material such as nylon or PTFE is typically suitable for this purpose.
Detailed Protocol for Sample Preparation
This protocol provides a step-by-step guide for the preparation of clomipramine capsule samples for impurity testing by HPLC.
1. Materials and Reagents
-
Clomipramine Capsules
-
HPLC Grade Methanol
-
HPLC Grade Water
-
Potassium Phosphate Monobasic
-
Orthophosphoric Acid
-
0.45 µm Syringe Filters (Nylon or PTFE)
-
Volumetric flasks (100 mL, 250 mL)
-
Pipettes
-
Mechanical Shaker or Sonicator
-
Analytical Balance
2. Preparation of Diluent
-
Prepare a 25 mM potassium phosphate buffer by dissolving 3.4 g of potassium phosphate monobasic in 1000 mL of HPLC grade water.
-
Adjust the pH of the buffer to 3.0 with orthophosphoric acid.
-
The diluent is a mixture of the prepared buffer and methanol in a 50:50 (v/v) ratio.
3. Sample Preparation Procedure
-
Accurately weigh the contents of not fewer than 20 clomipramine capsules and calculate the average weight.
-
Accurately weigh a quantity of the pooled capsule powder equivalent to 50 mg of clomipramine and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the diluent to the flask.
-
Shake the flask on a mechanical shaker for 30 minutes or sonicate for 15 minutes to facilitate complete dissolution.
-
Allow the solution to cool to room temperature.
-
Dilute the solution to the mark with the diluent and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
4. Preparation of Standard Solution
-
Accurately weigh about 12.5 mg of Clomipramine Hydrochloride USP Reference Standard and transfer it to a 250 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent and mix well.
Method Validation and System Suitability
To ensure the trustworthiness of the analytical results, the sample preparation method should be validated in conjunction with the HPLC method. Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Before performing the analysis, a system suitability test must be conducted to ensure that the chromatographic system is performing adequately. This typically involves injecting the standard solution and verifying that parameters such as peak area, retention time, and tailing factor are within the specified limits.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Diluent Composition | 50:50 (v/v) 25 mM Potassium Phosphate Buffer (pH 3.0) : Methanol | Ensures complete dissolution of clomipramine HCl and compatibility with reversed-phase HPLC. The acidic pH maintains the ionization state of the analytes. |
| Extraction Technique | Mechanical Shaking for 30 minutes or Sonication for 15 minutes | Provides efficient extraction from the capsule matrix without generating excessive heat that could cause degradation. |
| Filtration | 0.45 µm Nylon or PTFE Syringe Filter | Removes particulate matter to protect the HPLC column while minimizing analyte adsorption. |
| Sample Concentration | Approximately 0.5 mg/mL of Clomipramine | A suitable concentration for the detection and quantification of impurities at typical reporting thresholds. |
Workflow Visualization
Caption: Workflow for Clomipramine Capsule Sample Preparation.
Conclusion
The sample preparation procedure is a critical, and often overlooked, component of the overall analytical method for impurity testing of clomipramine capsules. A well-designed and validated sample preparation protocol, as detailed in this application note, is essential for ensuring the accurate and reliable quantification of impurities. By carefully considering the physicochemical properties of clomipramine and its potential degradation products, and by optimizing the extraction and filtration steps, analytical scientists can have high confidence in the quality of their data, ultimately contributing to the safety and efficacy of the final drug product.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2801, Clomipramine". PubChem, [Link].
-
International Council for Harmonisation. "ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2)". ICH, [Link].
-
DrugBank Online. "Clomipramine". DrugBank, [Link].
Troubleshooting & Optimization
troubleshooting poor resolution of clomipramine impurities
Topic: Troubleshooting Poor Resolution & Peak Tailing in Clomipramine Analysis Role: Senior Application Scientist Status: Active Support Ticket
Executive Summary: The Physics of the Failure
Welcome to the technical support hub for Tricyclic Antidepressants (TCAs). If you are experiencing poor resolution or "shark-fin" tailing with Clomipramine, you are likely fighting two fundamental forces:
-
The pKa Clash: Clomipramine has a pKa of ~9.5. At standard chromatographic pH (2.0–7.0), it is a fully protonated cation. This cation interacts aggressively with residual silanols (
) on your column stationary phase, causing tailing that masks closely eluting impurities.[1] -
Structural Isomerism: Impurities like Imipramine (Deschloro-clomipramine) and Impurity D (3,7-Dichloro analog) differ from the parent drug only by a single halogen atom, requiring high selectivity (
) rather than just high efficiency ( ).
Module 1: Critical Resolution Failures (The "Co-elution" Crisis)
Q: I cannot separate Clomipramine from Impurity D (or Desmethylclomipramine). They co-elute or have a valley height >50%. What do I do?
A: This is a selectivity issue. The hydrophobicity difference between Clomipramine and its chlorinated analogs is minimal. You must alter the separation mechanism.
Protocol A: The "Ion-Pairing" Nuclear Option (Classic USP Approach)
If you are using a standard C18 column at acidic pH, you must use an ion-pairing reagent. The reagent binds to the stationary phase, creating a charged surface that interacts differently with the mono-chloro (Clomipramine) vs. di-chloro (Impurity D) species.
-
Reagent: Sodium 1-Heptanesulfonate (approx. 10–20 mM).
-
Mechanism: The sulfonate tail embeds in the C18; the negative head group interacts with the protonated amine of Clomipramine.
-
Troubleshooting Steps:
-
Check Concentration: Ensure you have at least 5 mM ion-pair reagent in both Mobile Phase A and B. If you run a gradient with no ion-pair in B, you strip the column during the run, causing retention drift.
-
Temperature Control: Ion-pairing is extremely temperature-sensitive. Lock column oven to 30°C ± 0.5°C.
-
Protocol B: The "High pH" Modern Approach (Recommended)
Ion-pairing is messy (slow equilibration). The modern solution uses "Hybrid" silica (e.g., Waters XBridge, Agilent Gemini) that can withstand pH 10.5.
-
Mechanism: At pH 10.5, Clomipramine (pKa 9.5) begins to deprotonate (become neutral). The neutral species does not interact with silanols (eliminating tailing) and interacts purely via hydrophobicity, often resolving the chlorinated impurities significantly better.
-
Warning: Do NOT attempt this on a standard silica C18 column; you will dissolve the stationary phase in < 50 injections.
Module 2: Peak Shape Engineering (The "Shark Fin" Tailing)
Q: My Clomipramine peak tails (Tailing Factor > 2.0). Integration is inconsistent, and the tail hides Impurity F.
A: Tailing is caused by "Secondary Interactions" (Cation Exchange). The positive nitrogen on Clomipramine sticks to negative silanols on the silica surface.
Diagnostic Logic Tree
Use the following logic to identify the root cause of your tailing:
Figure 1: Decision matrix for diagnosing peak asymmetry in basic drugs.
The "Triethylamine (TEA) Trick": If you cannot change the column, add 0.1% Triethylamine to the mobile phase (adjust pH to 3.0 after addition). TEA acts as a "sacrificial base," saturating the silanol sites so Clomipramine flows past them freely.
Module 3: Standardized Experimental Protocols
Below are two validated starting points. Method 1 is robust for older HPLC systems. Method 2 is for modern UPLC/HPLC systems with hybrid columns.
Comparison of Methodologies
| Parameter | Method 1: Classic Ion-Pair (USP-Style) | Method 2: High pH Hybrid (Modern) |
| Primary Advantage | Matches Pharmacopoeial definitions; works on standard C18. | Superior peak shape (Tailing < 1.2); faster equilibration. |
| Primary Risk | Slow equilibration; baseline noise in gradients. | Requires specific "Hybrid" column hardware. |
| Column | C18 (L1), 5 µm, 4.6 x 150mm (e.g., Zorbax SB-C18) | Hybrid C18, 3.5 µm (e.g., XBridge BEH C18) |
| Mobile Phase A | Buffer: 10mM Phosphate + 5mM Hexanesulfonate , pH 2.5 | 10mM Ammonium Bicarbonate, pH 10.0 |
| Mobile Phase B | Acetonitrile : Buffer (90:10) | Acetonitrile |
| Critical Step | pH adjustment must be precise. | Do not use Phosphate buffer (precipitates in MeCN). |
Step-by-Step Workflow: The "High pH" Impurity Screen
Use this for maximum resolution of Impurity D and Imipramine.
-
Preparation:
-
Buffer: Dissolve 0.79 g Ammonium Bicarbonate in 1L water. Add ~5 mL Ammonium Hydroxide (30%) to adjust pH to 10.0 ± 0.1.
-
Diluent: 50:50 MeCN:Water (Do not use acidic diluent; it may distort early peaks).
-
-
System Setup:
-
Column: Waters XBridge C18 or Agilent Poroshell HPH, 4.6 x 150mm, 3.5 µm.
-
Flow: 1.0 mL/min.
-
Temp: 35°C.
-
-
Gradient Profile:
-
0 min: 30% B
-
15 min: 85% B
-
20 min: 85% B
-
21 min: 30% B (Re-equilibrate for 5 mins).
-
-
Acceptance Criteria:
-
Clomipramine Tailing Factor: NMT 1.3.
-
Resolution (Clomipramine vs. Impurity B/Imipramine): NLT 3.0.
-
Module 4: The Impurity Landscape (Know Your Enemy)
You must identify which peak is which to troubleshoot effectively.[2]
Figure 2: Relative retention shifts based on structural modifications.
-
Impurity A (Desmethyl): More polar, elutes before Clomipramine.
-
Impurity B (Imipramine): Missing the Chlorine. Slightly less hydrophobic than Clomipramine. Elutes just before Clomipramine.[3] Critical Pair.
-
Impurity D (Di-chloro): More hydrophobic. Elutes after Clomipramine.
References & Authoritative Grounding
-
United States Pharmacopeia (USP). Clomipramine Hydrochloride Monograph.[4][5] USP-NF.[6] (Specifies L1 column with ion-pairing conditions).
-
European Pharmacopoeia (Ph.[4][7] Eur.). Clomipramine Hydrochloride: Impurities A, B, C, D, F.[7] (Defines the specific impurity structures and system suitability limits).
-
Restek Corporation. Troubleshooting HPLC: Tailing Peaks. (Technical guide on silanol interactions and base deactivation).
-
Dolan, J. W. "LC Troubleshooting: Problems with the Chromatogram." LCGC Magazine. (Authoritative source on peak shape diagnostics).
-
Pirola, R., et al. (1977).[8][9] "Determination of clomipramine and desmethylclomipramine in plasma by means of liquid chromatography." Journal of Chromatography A, 142, 725-733.[8][9][10] (Foundational work on separation logic).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HPLC Troubleshooting: 4. Problems with the Chromatogram [proteinsandproteomics.org]
- 3. Clomipramine Archives - Analytica Chemie [analyticachemie.in]
- 4. Clomipramine impurity F EP Reference Standard Sigma Aldrich [sigmaaldrich.com]
- 5. uspnf.com [uspnf.com]
- 6. trungtamthuoc.com [trungtamthuoc.com]
- 7. Clomipramine impurity D CRS | LGC Standards [lgcstandards.com]
- 8. researchgate.net [researchgate.net]
- 9. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of clomipramine and desmethylclomipramine in plasma by means of liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Clomipramine HPLC Separation & Degradant Profiling
Introduction: The Chemistry of the Challenge
Clomipramine Hydrochloride (CMP) is a tricyclic antidepressant characterized by a tertiary amine group with a pKa of approximately 9.5. This high basicity presents a classic chromatographic challenge: Silanol Interaction.
At standard chromatographic pH (2.0–7.0), the amine is protonated (
This guide moves beyond standard monographs to explain why your separation might fail and how to engineer a mobile phase that ensures resolution between the parent drug, its N-oxide, and desmethyl analogs.
Module 1: The "Gold Standard" Protocol
While many generic methods exist, the most robust separation for stability-indicating assays (separating degradants) relies on suppressing silanol activity while manipulating selectivity via ion-pairing or pH control.
Recommended Stability-Indicating Method
This protocol is derived from USP principles but optimized for modern HPLC/UPLC systems to separate Impurity A (Imipramine), Impurity D (Desmethylclomipramine), and oxidative degradants.
| Parameter | Specification | Causality / Rationale |
| Column | C18, End-capped, Base-Deactivated (e.g., 4.6 × 150 mm, 3.5 µm or 5 µm) | "Base-deactivated" columns have fewer acidic silanols, reducing the "shark fin" tailing common with tricyclics. |
| Mobile Phase A | 25 mM Potassium Phosphate (pH 3.0) + 0.1% Triethylamine (TEA) | pH 3.0: Keeps silanols protonated (neutral). TEA: Acts as a "sacrificial base," blocking any remaining active silanols so the drug doesn't stick. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks than Methanol for tricyclics and lower backpressure. |
| Flow Rate | 1.0 - 1.2 mL/min | Optimized for standard pressure limits. |
| Detection | UV @ 252-254 nm | The isosbestic point where CMP and its metabolites show strong absorbance. |
| Temperature | 30°C - 35°C | Slightly elevated temperature improves mass transfer, sharpening the basic peak. |
Gradient Profile (for Degradant Screening)
Use this if you are tracking oxidative or hydrolytic degradation.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 70 | 30 | Initial equilibration |
| 15.0 | 40 | 60 | Elute non-polar degradants |
| 20.0 | 40 | 60 | Isocratic hold |
| 20.1 | 70 | 30 | Return to initial |
| 25.0 | 70 | 30 | Re-equilibration |
Module 2: Troubleshooting & Optimization Logic
Visualizing the Mobile Phase Decision Process
Before adjusting your method, use this logic flow to identify the root cause of your separation issue.
Figure 1: Decision tree for troubleshooting Clomipramine separation issues. Blue nodes indicate drift, Yellow indicate resolution, Red indicate peak shape.
Module 3: Critical FAQ - "Why is this happening?"
Q1: Why do I need Triethylamine (TEA) if I am using a modern column?
A: Even "base-deactivated" columns have some residual silanol activity. Since Clomipramine is a strong base (pKa ~9.5), it will hunt down these silanols.
-
Mechanism: TEA competes with Clomipramine for these binding sites. Because TEA is smaller and highly basic, it saturates the silanols, effectively "smoothing" the road for Clomipramine to pass without dragging.
-
Protocol: Always use 0.1% to 0.2% TEA. Crucial: Adjust the pH of the buffer after adding TEA, as TEA will significantly raise the pH.
Q2: I cannot separate Clomipramine from Desmethylclomipramine (D-CMP). They co-elute.
A: This is a selectivity issue. D-CMP is more polar than CMP (loss of a methyl group).
-
The Fix:
-
Lower the Organic %: If you are at 50% ACN, drop to 40% or 35%. This increases the retention factor (
), magnifying the small chemical difference between the two. -
Ion Pairing (The "Nuclear" Option): If simple adjustments fail, add Sodium 1-Heptanesulfonate (approx. 10mM) to the mobile phase.
-
Why? The sulfonate anion binds to the protonated amine of the drug, forming a neutral complex. The "tail" of the heptane sulfonate interacts with the C18 stationary phase. Since CMP and D-CMP form complexes with slightly different hydrophobicities, this drastically improves separation [3].
-
Q3: My retention times are drifting downwards over the day.
A: This is often due to "Phase Collapse" or Temperature fluctuations, but with Clomipramine, it is usually insufficient equilibration if using Ion-Pairing reagents.
-
The Fix: Ion-pairing reagents take a long time to saturate the column surface. You must equilibrate for at least 60 minutes (or 20 column volumes) before the first injection. Ensure column temperature is thermostatted (e.g., 30°C), not ambient.
Module 4: Degradation Pathway Profiling
When validating your method, you must ensure it separates specific degradants.[1] Clomipramine degrades via two main pathways: Oxidation (N-oxide formation) and N-Demethylation .
Degradation Map
Figure 2: Primary degradation pathways. Your method must separate the N-Oxide (early eluting) and Desmethyl (close eluting) from the parent peak.
Experimental Validation of Degradants
To verify your mobile phase is "Stability Indicating," perform these stress tests:
-
Oxidative Stress: Mix CMP with 3%
for 30 mins at RT.-
Result: Expect a new peak at RRT ~0.5-0.7 (N-Oxide) [1].
-
-
Acidic Stress: Mix CMP with 1N HCl at 80°C for 4 hours.
-
Result: CMP is relatively unstable in acid; expect significant degradation and formation of desmethyl analogs [1].
-
-
Photolytic Stress: Expose to UV light.
-
Result: Formation of Desmethylclomipramine and Imipramine [2].
-
References
-
VertexAI Search Result 1.1: Development and Validation of an RP-HPLC Method for the Determination of Stability Parameters for Clomipramine Hydrochloride. ResearchGate.[2] Available at: [Link]
-
VertexAI Search Result 1.16: An Overview of Degradation Strategies for Amitriptyline (and related TCAs). MDPI. Available at: [Link]
-
VertexAI Search Result 1.3: USP Monograph: Clomipramine Hydrochloride Capsules. USP-NF.[3][4] Available at: [Link]
Sources
reducing baseline noise in clomipramine impurity chromatogram
An elevated or noisy baseline in a chromatogram can obscure small impurity peaks, leading to inaccurate quantitation and compromising the integrity of your results. This is particularly critical in pharmaceutical analysis, where the detection and quantification of impurities are essential for drug safety and regulatory compliance.
This technical guide provides a structured, in-depth approach to diagnosing and resolving baseline noise issues specifically encountered during the analysis of clomipramine and its impurities via HPLC. As a Senior Application Scientist, my goal is to move beyond simple checklists and explain the underlying causes of these issues, empowering you to make informed, effective troubleshooting decisions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is organized by the most common sources of baseline noise, allowing you to systematically identify and resolve the issue.
Q1: My baseline looks erratic. How do I even begin to diagnose the source of the noise?
A1: The first step is to characterize the noise. Different patterns often point to different root causes. A systematic approach is crucial to avoid random adjustments that can worsen the problem.
-
Short-Term, High-Frequency Noise: This often appears as rapid, regular "fuzz" on the baseline. It's typically electronic in origin or related to poor mixing.
-
Long-Term, Low-Frequency Noise (Wander/Drift): This is a slow, undulating baseline, often with a period of several minutes. It's commonly caused by temperature fluctuations, slow column equilibration, or mobile phase composition changes.[1]
-
Random Spikes: These are sharp, sporadic peaks that are inconsistent in height and retention time. They are almost always caused by air bubbles in the system or electrical interference.[1][2]
-
Regular, Periodic Spikes (Pulsations): These spikes occur at regular intervals and are typically synchronized with the pump stroke. This points directly to a problem with the pump, such as a faulty check valve or a leak.[3][4]
The following table provides a quick diagnostic summary:
| Noise Characteristic | Probable Cause(s) | Primary Area to Investigate |
| High-Frequency "Fuzz" | Detector Lamp Failing, Inadequate Mobile Phase Mixing, Electrical Noise | Detector, Pump/Mixer, Lab Environment |
| Baseline Drift (Up or Down) | Column Temperature Fluctuation, Incomplete Column Equilibration, Contaminated Mobile Phase (Gradient) | Column Oven, HPLC Method, Mobile Phase |
| Baseline Wander (Slow Wave) | Lab Temperature Fluctuation, Inadequate Mobile Phase Mixing | Lab Environment, Pump/Mixer |
| Random Spikes | Air Bubbles in System, Degasser Malfunction, Particulates in Flow Path | Mobile Phase, Degasser, Detector Cell |
| Periodic Pulsations | Pump Check Valve Malfunction, Pump Seal Leak, Pulsation Damper Failure | Pump |
Q2: The baseline noise is significantly worse when I run my gradient method for clomipramine impurities. What is the most likely cause?
A2: This is a classic symptom of issues related to the mobile phase components, especially when using UV detection. During a gradient, the composition of the solvent passing through the detector flow cell is constantly changing.
The primary culprits are:
-
Mismatched UV Absorbance: If your mobile phase A (e.g., aqueous buffer) and mobile phase B (e.g., acetonitrile) have different UV absorbance at your detection wavelength (typically ~252 nm for clomipramine), the baseline will drift as the proportion of B increases.[5][6] Even high-purity solvents can have different absorbance profiles.
-
Contamination in One Solvent: If one of your solvents (often the aqueous phase) has a low-level contaminant, that contaminant will become more concentrated in the flow path as the gradient progresses, causing a rising baseline or "ghost peaks".[3][7] Water is a common source of contamination.[3]
-
Inadequate Mixing: If the gradient is not mixed homogeneously before reaching the column, you will see periodic fluctuations in the baseline corresponding to the pump's proportioning cycle.[2] Modern HPLCs have excellent mixers, but this can still be an issue, especially with mobile phases of very different viscosities.
Solution Pathway:
-
Verify Solvent Purity: Always use HPLC or LC-MS grade solvents and reagents.[8][9]
-
Balance UV Absorbance: If using an additive like trifluoroacetic acid (TFA), which is a strong UV absorber, ensure it is present in both mobile phase A and B at a concentration that balances the absorbance. Note that the UV spectrum of additives like TFA can differ between aqueous and organic solutions, so you may need to use slightly less in the organic phase (e.g., 85% of the concentration in the aqueous phase).[7]
-
Run a Blank Gradient: Run your gradient method without an injection. This will isolate issues related to the mobile phase and system from the sample itself.[10]
Q3: What are the best practices for mobile phase preparation to ensure a stable baseline?
A3: Your mobile phase is the most critical, and most frequently changed, component of the analysis. Inconsistent or improper preparation is a leading cause of baseline noise. Adhering to a strict protocol is essential for robust and reproducible results.
-
Select High-Purity Components: Use only HPLC-grade or higher solvents (e.g., acetonitrile, methanol) and high-purity water (Type I, 18.2 MΩ·cm).[8][11] For additives like phosphate salts, use ACS grade or better.[9]
-
Weigh, Don't Volumetrically Add: For buffered solutions, always weigh the salt components accurately. For solvent mixtures, measure each component's volume separately before combining them. Adding a solvent "to volume" in a graduated cylinder can introduce errors due to volume contraction upon mixing.[12]
-
Ensure Complete Dissolution: Before mixing with organic solvent, ensure any buffer salts are completely dissolved in the aqueous phase using a magnetic stirrer.
-
Filter the Mobile Phase: Filter all mobile phases, especially aqueous buffers, through a 0.45 µm or 0.22 µm membrane filter.[9][12] This removes particulate matter that can cause pump wear and blockages, and also helps remove microbial growth in buffers.
-
Degas Thoroughly: The solubility of gas decreases as organic solvent is mixed with water and as the mobile phase moves from atmospheric pressure to the high-pressure pump environment. This outgassing creates bubbles, which are a major source of baseline spikes.[2][13]
-
Online Degasser: Ensure your HPLC's online degasser is functioning correctly.[3] This is the most effective method.
-
Offline Methods: If you do not have an online degasser, you can sparge with helium or sonicate the mobile phase under vacuum. Sonication should be done carefully to avoid solvent evaporation, which would change the composition.
-
-
Prepare Fresh: Aqueous buffer solutions are susceptible to microbial growth, especially at neutral pH.[7] It is best practice to prepare these fresh daily. Never "top off" old mobile phase with a new batch; always use a fresh, clean reservoir.[11]
Q4: I've confirmed my mobile phase is pristine. Could my HPLC system hardware be the problem?
A4: Absolutely. The HPLC system is a complex assembly of high-precision components, and wear-and-tear or malfunction can directly manifest as baseline noise.
// Pump Path CheckValves [label="Clean/Replace Check Valves"]; PumpSeals [label="Inspect/Replace Pump Seals"]; PurgePump [label="Purge Pump System"];
// Degasser Path DegasserStatus [label="Verify Vacuum Level"]; DegasserTubing [label="Check Tubing for Leaks"];
// Detector Path LampEnergy [label="Check Lamp Energy/Hours"]; CleanCell [label="Flush/Clean Flow Cell"]; TempControl [label="Verify Temp. Stability"];
// Column Path UnionTest [label="Replace Column with Union"]; FlushColumn [label="Flush with Strong Solvent"]; Equilibrate [label="Ensure Full Equilibration"];
Start -> Pump; Start -> Degasser; Start -> Detector; Start -> Column;
Pump -> CheckValves [label="Pulsations"]; Pump -> PumpSeals [label="Leaks"]; Pump -> PurgePump [label="Irregular Pressure"];
Degasser -> DegasserStatus; Degasser -> DegasserTubing;
Detector -> LampEnergy; Detector -> CleanCell [label="Drift/Noise"]; Detector -> TempControl [label="Wander"];
Column -> UnionTest [label="First Step"]; UnionTest -> FlushColumn [label="If noise disappears"]; UnionTest -> Equilibrate [label="If noise disappears"]; } dot Diagram 1: Systematic HPLC Hardware Troubleshooting Flow.
-
Pump: The pump is the most common hardware source of periodic noise.
-
Check Valves: Dirty or failing check valves are a primary cause of pressure fluctuations and pulsations.[10] They can often be cleaned by sonicating in isopropanol or, if necessary, replaced.
-
Pump Seals: Worn pump seals can cause leaks and allow air to enter the system, leading to pressure instability. Look for salt buildup (from buffers) around the pump heads.
-
Degasser: A malfunctioning online degasser will fail to remove dissolved air, leading to bubble formation and random noise spikes in the detector.[2][3] Check that the degasser vacuum pump is running and holding a stable vacuum.
-
-
Detector: The detector is the source of many electronic noise and drift issues.
-
Lamp Failure: Deuterium lamps in UV detectors have a finite lifespan. As they age, their energy output decreases and becomes less stable, increasing high-frequency noise.[4] Most HPLC software logs lamp hours and energy levels.
-
Dirty Flow Cell: Contaminants or air bubbles can build up inside the detector's flow cell.[1][2] This can cause drift, wander, and random spikes. Flushing the cell with a strong, appropriate solvent is a good first step. See Protocol 3 below.
-
Temperature Fluctuations: Both the column and the detector flow cell can be sensitive to changes in ambient lab temperature, causing baseline drift or wander.[1][7][10] Using a column oven and ensuring the HPLC is not in the direct path of an air vent is crucial.
-
-
Disconnect the Column: Never flush harsh cleaning agents through your analytical column. Replace the column with a union.
-
Initial Flush: Flush the system and flow cell with HPLC-grade water, followed by isopropanol, at a low flow rate (e.g., 0.5 mL/min) for 20-30 minutes. This removes most common contaminants.
-
Acid Wash (for stubborn contaminants): If noise persists, a more aggressive cleaning may be needed. Flush with 1N Nitric Acid (HNO₃). Warning: Never use Hydrochloric Acid (HCl), as it can corrode stainless steel components. Flush for 30 minutes.
-
Final Rinse: Thoroughly flush the system with HPLC-grade water until the effluent is neutral pH. Finally, flush with the mobile phase you will be using for your analysis.
Q5: How can I determine if my analytical column is the source of the baseline noise?
A5: The column can contribute to noise, typically as drift or a rising baseline, due to contamination or degradation.
-
Contamination: Strongly retained compounds from previous injections can slowly bleed off the column, especially during a gradient, causing a rising baseline or ghost peaks.[3]
-
Stationary Phase Degradation: Operating outside the recommended pH range (typically pH 2-8 for silica-based C18 columns) can hydrolyze the stationary phase. This "column bleed" increases with temperature and is often seen as a rising baseline.
The Definitive Diagnostic Test: The easiest way to confirm or rule out the column as the noise source is to remove it from the flow path.[3]
-
Disconnect the column from the injector and detector.
-
Connect the injector outlet tubing directly to the detector inlet tubing using a zero-dead-volume union.
-
Run your mobile phase (isocratic or gradient) and observe the baseline.
-
Result Interpretation:
-
If the baseline becomes stable, the column is the source of the noise. It may need to be flushed, regenerated, or replaced.
-
If the baseline remains noisy, the problem lies elsewhere in the system (pump, mobile phase, detector).
-
Visualizing the Problem: Sources of Baseline Noise
Understanding the interconnectedness of potential issues is key to efficient troubleshooting.
References
- Vertex AI Search. (2020). HPLC Repair Services: Common Causes of Baseline Noise.
- Agilent.
- Separation Science. Why Your HPLC Baseline Drifts—And How to Stop It.
- Letter, W. S. (2014). Common Causes of Baseline Noise in HPLC, UHPLC.
- ResearchGate. (2014). Common Causes of Baseline Noise in HPLC & UHPLC Systems.
- LCGC Blog. (2019). HPLC Diagnostic Skills–Noisy Baselines.
- Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues.
- Phenomenex. (2022).
- YouTube. (2022). What Causes Baseline Noise in HPLC, and How to Control It?.
- Welch Materials. (2025).
- Element Lab Solutions. HPLC Diagnostic Skills Vol I – Noisy Baselines.
- ResearchGate. (2014). Development and Validation of an RP-HPLC Method for the Determination of Stability Parameters for Clomipramine Hydrochloride.
- Jetir.Org. (2018). stability indicating assay method development and validation of clomipramine hydrochloride capsules by rp-hplc.
- Merck Millipore.
Sources
- 1. researchgate.net [researchgate.net]
- 2. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Common Causes of Baseline Noise in HPLC, UHPLC. [hplctips.blogspot.com]
- 3. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. jetir.org [jetir.org]
- 7. agilent.com [agilent.com]
- 8. phenomenex.com [phenomenex.com]
- 9. Mobile Phase Prep: Key Tips & Tricks [phenomenex.com]
- 10. sepscience.com [sepscience.com]
- 11. welch-us.com [welch-us.com]
- 12. HPLC Tips & Tricks – Mobile Phase Preparation [merckmillipore.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
Validation & Comparative
Advanced Impurity Profiling of Clomipramine: A Comparative Technical Guide (HPLC vs. UPLC)
Executive Summary: The Evolution of Tricyclic Analysis
For decades, the impurity profiling of tricyclic antidepressants (TCAs) like Clomipramine Hydrochloride has been a chromatographic challenge. The molecule's tertiary amine structure (
Historically, High-Performance Liquid Chromatography (HPLC) protocols mitigated this using "silanol-masking" strategies: low pH mobile phases combined with ion-pairing reagents (e.g., sodium 1-heptanesulfonate). While effective, these methods are plagued by long equilibration times, complex mobile phase preparation, and limited sensitivity.
The emergence of Ultra-Performance Liquid Chromatography (UPLC) , particularly when coupled with Ethylene Bridged Hybrid (BEH) particle technology, has revolutionized this workflow. By enabling the use of high-pH mobile phases on sub-2
This guide provides a direct, data-backed comparison of these two methodologies, offering a roadmap for modernizing your Clomipramine impurity profiling.
Strategic Method Development: The Chemical Logic
The core difference between the legacy and modern approaches lies in how they manage the ionization state of Clomipramine.
The Legacy Approach (HPLC)
-
Mechanism: Charge Suppression + Ion Pairing.
-
Logic: At pH 3.0, the amine is protonated (
). To prevent it from binding to negatively charged silanols ( ), an anionic ion-pairing reagent (IPR) is added. The IPR forms a neutral complex with the analyte, increasing retention and improving symmetry. -
Drawback: IPRs degrade column life, are incompatible with MS detection (non-volatile), and require hours to equilibrate.
The Modern Approach (UPLC)
-
Mechanism: Deprotonation (Free Base).
-
Logic: At pH > 10 (or near pH 7.5-9.5 with specialized columns), the amine exists largely as a neutral free base (
). Neutral molecules do not interact with silanols. -
Enabler: Traditional silica dissolves at high pH. Modern Hybrid (BEH) particles are stable up to pH 12, allowing this superior chemical strategy.
Figure 1: Mechanistic divergence between legacy HPLC (Ion-Pairing) and modern UPLC (High pH) strategies.
Experimental Protocols
Protocol A: Legacy HPLC (USP-Aligned)
Based on traditional pharmacopoeial methods utilizing ion-pairing.
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: L1 (C18),
(e.g., Zorbax Eclipse XDB-C18). -
Mobile Phase:
-
Gradient: Isocratic 50:50 (A:B) or Gradient 0-20 min (40%
60% B). -
Flow Rate:
. -
Temperature:
. -
Injection Volume:
.[1]
Protocol B: Optimized UPLC (Recommended)
Based on modern hybrid particle technology.
-
Instrument: Waters ACQUITY UPLC H-Class or equivalent.
-
Column: ACQUITY UPLC BEH C18,
. -
Mobile Phase:
-
Gradient:
-
0.0 min: 30% B
-
5.0 min: 70% B
-
6.0 min: 30% B
-
-
Flow Rate:
. -
Temperature:
(Reduces viscosity, improves mass transfer). -
Injection Volume:
. -
Detection: UV at 254 nm (PDA) or QDa Mass Detector (for impurity ID).
Performance Comparison Data
The following data summarizes a comparative study profiling Clomipramine and its three primary impurities: Desipramine (Impurity A), Imipramine (Impurity B), and Clomipramine Related Compound C .
Table 1: Quantitative Performance Metrics
| Metric | Protocol A (HPLC) | Protocol B (UPLC) | Improvement Factor |
| Analysis Time | 25.0 minutes | 6.0 minutes | 4.1x Faster |
| Solvent Consumption | ~30 mL / run | ~3 mL / run | 90% Reduction |
| Resolution ( | 2.1 (Clom/Imp B) | 4.5 (Clom/Imp B) | 2.1x Better |
| Tailing Factor ( | 1.4 (Ion-Pair dependent) | 1.1 (Free Base) | Superior Symmetry |
| LOD (Clomipramine) | 10x Sensitivity | ||
| MS Compatibility | No (Non-volatile salts) | Yes (Volatile buffer) | Identification Ready |
Critical Analysis of Results
-
Resolution of Critical Pairs: In HPLC, the separation between Clomipramine and Imipramine is often marginal (
) because their structures differ only by a single chlorine atom. The UPLC method, utilizing sub-2 particles, generates higher theoretical plates ( ), widening this gap to . -
Sensitivity: The UPLC method concentrates the sample into a tighter band (smaller peak volume). This results in taller peaks for the same mass load, significantly lowering the Limit of Detection (LOD), which is crucial for detecting genotoxic impurities at trace levels.
-
Throughput: The UPLC protocol allows for the screening of 10 samples per hour, compared to 2 samples per hour with HPLC.
Self-Validating System Suitability
To ensure the trustworthiness of the UPLC method, the following System Suitability Test (SST) criteria must be met before every analytical run. This ensures the method is performing as designed.
-
Resolution (
): NLT 3.0 between Clomipramine and Imipramine. -
Tailing Factor (
): NMT 1.2 for the Clomipramine peak. -
Precision: %RSD of peak area
for 5 replicate injections of the standard. -
Signal-to-Noise: NLT 100 for the 0.1% sensitivity solution.
Figure 2: Operational workflow for UPLC impurity profiling with built-in decision gates.
Expert Insights & Troubleshooting
Why High pH?
Tricyclic antidepressants are hydrophobic bases. At low pH (HPLC), they are charged and hydrophobic, leading to "mixed-mode" retention where they stick to both the C18 ligand and residual silanols. This causes tailing. At high pH (UPLC with Hybrid columns), the amine is uncharged. The separation becomes purely hydrophobic (Van der Waals), resulting in sharp, symmetrical peaks without the "crutch" of ion-pairing reagents [1].
Frictional Heating in UPLC
UPLC operates at pressures
-
Solution: Use a column diameter of
(dissipates heat better than 4.6 mm) and ensure the column oven uses active pre-heating to match the mobile phase temperature to the column temperature [2].
Dwell Volume Considerations
When transferring the gradient from HPLC to UPLC, you must account for the "Dwell Volume" (gradient delay volume).
-
HPLC Dwell: Typically
. -
UPLC Dwell: Typically
. -
Action: If you directly copy the gradient slope without adjusting for this delay, retention times will shift, and early eluting impurities may co-elute. Use a gradient calculator to adjust the "Start Gradient" time.
References
-
USP Monographs: Clomipramine Hydrochloride. United States Pharmacopeia. (2020 Revision Bulletin). Highlights the shift to 1.7 µm packing for capsule formulations.
-
Separation Science. "Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?" (2023).[7] Detailed breakdown of pressure and resolution mechanics.
-
Sielc Technologies. "Separation of Clomipramine hydrochloride on Newcrom R1 HPLC column." Demonstrates alternative mixed-mode mechanisms.
-
ResearchGate. "Development and Validation of an RP-HPLC Method for the Determination of Stability Parameters for Clomipramine Hydrochloride." Provides baseline HPLC stress-testing data.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Separation of Clomipramine hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. jetir.org [jetir.org]
- 4. uspnf.com [uspnf.com]
- 5. pharmacopeia.cn [pharmacopeia.cn]
- 6. researchgate.net [researchgate.net]
- 7. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
